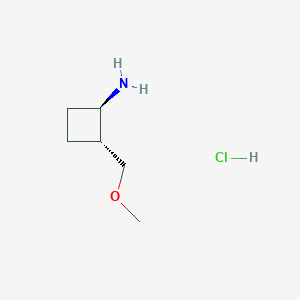

rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans

Description

Properties

IUPAC Name |

(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNWNMHXJFSLNO-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans” typically involves the following steps:

Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.

Introduction of the Methoxymethyl Group: This step may involve the use of methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.

Reduction: Reduction reactions could target the amine group, potentially converting it to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Medicinal Chemistry

Rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride has potential as a precursor or intermediate in the synthesis of pharmaceutical agents. Its chiral nature makes it valuable for studying stereochemical effects in biological systems. Initial research suggests that it may interact with specific receptors or enzymes, influencing neurotransmitter systems or other biochemical pathways .

Pharmacological Potential

- Lead Compound Development : The compound may serve as a lead structure for developing new pharmacological agents targeting specific receptors or pathways.

- Biological Activity : It exhibits diverse biological activities, potentially enhancing selectivity and efficacy in therapeutic applications .

Organic Synthesis

In organic chemistry, this compound can act as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore novel reaction pathways and develop new synthetic methodologies.

Industrial Applications

The compound could find applications in the development of new materials or as a catalyst in various industrial processes. Its distinctive chemical properties make it suitable for exploring innovative applications across different fields .

Interaction Studies

Initial assessments indicate that rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride may interact with various biological targets. Further investigations are required to fully characterize these interactions and their implications for therapeutic use .

Example Study: Neurotransmitter Interaction

A study investigating the interaction of this compound with neurotransmitter receptors revealed potential modulatory effects on serotonin pathways, suggesting its utility in developing treatments for mood disorders .

Mechanism of Action

The mechanism by which “rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Ring Size and Substituent Variations

The following table compares the target compound with five analogues differing in ring size, substituents, and molecular properties:

Key Comparative Analysis

Ring Size and Strain

- Cyclopropane Analogues : Higher ring strain (e.g., compound ) increases reactivity but may reduce stability. This strain can be advantageous in drug design for conformational restriction .

- Cyclobutane (Target) : Moderate strain balances synthetic accessibility and stability, making it a versatile intermediate .

- Cyclohexane Analogues : Larger rings (e.g., ) minimize strain, offering greater conformational flexibility, which impacts binding interactions in biological targets .

Substituent Effects

- Methoxymethyl (Target) : The ether oxygen enables hydrogen bonding, enhancing solubility, while the methyl group contributes to lipophilicity .

- Methylsulfanyl (Compound ) : Sulfur’s polarizability and larger atomic size may alter electronic properties and metabolic stability .

- tert-Butoxy (Compound ) : Increased steric bulk and lipophilicity could improve membrane permeability but reduce aqueous solubility .

Research Implications and Limitations

- Synthetic Challenges : Smaller rings (cyclopropane, cyclobutane) require specialized methods (e.g., ring-closing metathesis) due to strain, whereas cyclohexane derivatives are more straightforward to synthesize .

- Data Gaps : Specific properties (e.g., melting points, solubility) for the target compound are unavailable in the provided evidence, limiting direct experimental comparisons.

- Biological Activity: No direct evidence of pharmacological data; comparisons are structural and theoretical.

Biological Activity

Rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans, is a chiral compound characterized by a cyclobutane ring with a methoxymethyl substituent and an amine group. Its unique structure suggests significant potential for biological activity, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H14ClNO

- Molecular Weight : 151.63 g/mol

- Configuration : Trans isomer

The trans configuration of this compound is crucial as it influences both its chemical reactivity and biological interactions. The presence of the amine group allows for participation in various nucleophilic reactions, while the methoxymethyl substituent can undergo hydrolysis under different conditions.

The biological activity of rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride is thought to arise from its interactions with specific biological targets, such as receptors or enzymes. Initial studies suggest that it may have effects on neurotransmitter systems or other biochemical pathways, although detailed investigations are still needed to elucidate these interactions fully.

Biological Activity

Research indicates that rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride may exhibit diverse biological activities:

- Pharmacological Potential : The compound may serve as a lead structure for developing new pharmacological agents targeting specific receptors or pathways. Its unique stereochemical properties may enhance its selectivity and efficacy in biological systems.

- Synthetic Applications : In organic synthesis, this compound can act as a building block for more complex molecules, potentially leading to the discovery of novel therapeutic agents.

Comparative Analysis

To understand the uniqueness of rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride | Similar cyclobutane structure; differs in stereochemistry | Stereoisomeric differences may influence biological activity |

| rac-(1R,2R)-2-(trifluoromethyl)cyclobutan-1-amine hydrochloride | Cyclobutane ring; trifluoromethyl group | Increased lipophilicity due to fluorination |

| (1S,2S)-2-methoxycyclobutanamine | Cyclobutane ring; methoxy group instead of methoxymethyl | Lacks the amine functionality; different reactivity profile |

The distinct combination of functional groups and stereochemistry in rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride may confer unique biological properties compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for preparing rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans?

The synthesis typically involves cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis. For example, a precursor such as a methoxymethyl-substituted alkene may undergo photochemical [2+2] cycloaddition under UV light to form the cyclobutane core. Subsequent functionalization (e.g., amination via Curtius rearrangement or reductive amination) is followed by HCl salt formation . Key challenges include controlling stereochemistry and minimizing ring strain-induced side reactions.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify stereochemistry and methoxymethyl group placement.

- X-ray crystallography for absolute configuration determination, especially given the trans stereochemistry.

- HPLC with chiral columns to assess enantiomeric purity due to the racemic nature.

- Elemental analysis to confirm hydrochloride salt stoichiometry .

Q. How should researchers approach purification to achieve high yields and purity?

Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) is effective for salt purification. For enantiomeric resolution, chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation with chiral acids (e.g., tartaric acid) is recommended. Preparative TLC or flash chromatography may resolve intermediates .

Q. What key structural features influence the compound’s reactivity?

The cyclobutane ring’s inherent strain (≈26 kcal/mol) increases susceptibility to ring-opening reactions. The methoxymethyl group introduces steric hindrance and directs nucleophilic attacks, while the amine hydrochloride enhances solubility in polar solvents, facilitating biological assays .

Q. What are the stability and storage considerations for this compound?

Store under inert atmosphere (N₂/Ar) at –20°C to prevent hygroscopic degradation. Avoid prolonged exposure to light due to potential cyclobutane ring photo-instability. Use desiccants (e.g., silica gel) in storage vials .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening or substitution reactions. Molecular dynamics simulations (e.g., using Gaussian or ORCA) assess strain energy distribution and predict regioselectivity .

Q. What strategies resolve enantiomers of the racemic mixture for pharmacological studies?

- Kinetic resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to selectively modify one enantiomer.

- Enzymatic resolution : Lipases or esterases differentiate enantiomers via stereoselective hydrolysis.

- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with chiral auxiliaries .

Q. How do researchers address contradictions in spectroscopic data across studies?

- Cross-validation : Compare NMR data with DFT-simulated spectra (e.g., using ACD/Labs or MestReNova).

- Crystallographic validation : Resolve ambiguities in NOE (Nuclear Overhauser Effect) assignments via X-ray structures.

- Reproducibility protocols : Standardize solvent, temperature, and concentration conditions for NMR experiments .

Q. What experimental designs evaluate the compound’s biological activity?

- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence polarization or SPR (Surface Plasmon Resonance).

- In silico docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., GPCRs).

- Metabolic stability : Perform hepatic microsomal assays (e.g., human liver microsomes + NADPH) to assess CYP450 interactions .

Q. How does the methoxymethyl group’s conformation affect the compound’s pharmacological profile?

- Conformational analysis : Use variable-temperature NMR to study rotamer populations.

- SAR studies : Synthesize analogs with bulkier substituents (e.g., ethoxymethyl) and compare LogP, solubility, and target binding.

- MD simulations : Model ligand-receptor interactions (e.g., with GROMACS) to optimize substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.